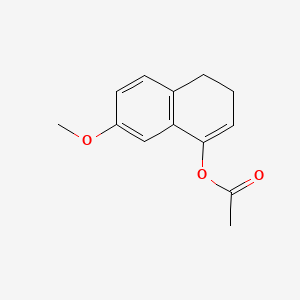

3,4-Dihydro-7-methoxy-1-naphthol Acetate

説明

BenchChem offers high-quality 3,4-Dihydro-7-methoxy-1-naphthol Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-7-methoxy-1-naphthol Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(7-methoxy-3,4-dihydronaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVXRGHHDISSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCCC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-7-methoxy-1-naphthol acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview of the synthesis of 3,4-dihydro-7-methoxy-1-naphthol acetate. As a key intermediate in various synthetic pathways, a robust and well-understood method for its preparation is crucial. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction and Strategic Importance

3,4-dihydro-7-methoxy-1-naphthol acetate is a valuable chemical entity, often serving as a precursor in the synthesis of more complex molecules, including pharmacologically active compounds. Its structural features, a protected hydroxyl group on a tetralone-derived backbone, make it a versatile building block. The synthesis commences from the readily available 7-methoxy-1-tetralone, a common starting material in the synthesis of compounds like the antidepressant agomelatine.[1][2] The strategic approach to the synthesis of the title compound involves a two-step process: the selective reduction of the ketone functionality of 7-methoxy-1-tetralone, followed by the protection of the resulting hydroxyl group via acetylation.

Synthetic Pathway Overview

The synthesis of 3,4-dihydro-7-methoxy-1-naphthol acetate is a sequential two-step process. The first step is the reduction of the ketone in 7-methoxy-1-tetralone to a secondary alcohol. The second step is the esterification of this alcohol to its corresponding acetate ester.

Caption: Overall synthetic scheme for 3,4-dihydro-7-methoxy-1-naphthol acetate.

Part 1: Reduction of 7-methoxy-1-tetralone

The initial and critical step in this synthesis is the selective reduction of the carbonyl group of 7-methoxy-1-tetralone to a hydroxyl group, yielding 3,4-dihydro-7-methoxy-1-naphthol.

Mechanistic Considerations and Reagent Selection

The choice of reducing agent is paramount to the success of this transformation. A mild and selective reagent is required to avoid over-reduction or side reactions. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose.[3][4][5]

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and highly reactive towards protic solvents, making it less ideal for this particular transformation where fine control is desired. Sodium borohydride, in contrast, is a milder reducing agent that is compatible with alcoholic solvents, which are excellent for dissolving the tetralone starting material.[4][5] This compatibility simplifies the experimental setup and improves the safety profile of the reaction.

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the tetralone. The resulting alkoxide is then protonated during the workup to yield the desired alcohol.

Detailed Experimental Protocol: Reduction

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | 5.0 g | 28.4 mmol |

| Sodium borohydride | NaBH₄ | 37.83 | 1.2 g | 31.7 mmol |

| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.4 mmol) of 7-methoxy-1-tetralone in 100 mL of methanol.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add 1.2 g (31.7 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. The slow addition prevents a rapid evolution of hydrogen gas and ensures a controlled reduction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot (ketone) and the appearance of a new, more polar spot (alcohol) indicates the completion of the reaction.

-

Workup - Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C to neutralize the excess sodium borohydride and the borate esters formed.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to remove any remaining acid, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,4-dihydro-7-methoxy-1-naphthol as a viscous oil or solid.

Part 2: Acetylation of 3,4-dihydro-7-methoxy-1-naphthol

The second step involves the esterification of the newly formed hydroxyl group to provide the target molecule, 3,4-dihydro-7-methoxy-1-naphthol acetate. This is a protection step that can also be a key functionalization for further reactions.

Mechanistic Insights and Reagent Choice

Acetic anhydride (Ac₂O) is a highly effective acetylating agent for alcohols and phenols.[6] The reaction is typically catalyzed by a base, such as pyridine or a tertiary amine, which acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.

Trustworthiness: The use of a base like pyridine not only accelerates the reaction but also drives the equilibrium towards the product side by neutralizing the acetic acid formed. This ensures a high conversion to the desired acetate ester.

The mechanism involves the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of acetic anhydride, activated by the basic catalyst. This is followed by the elimination of an acetate ion as a leaving group.

Detailed Experimental Protocol: Acetylation

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-dihydro-7-methoxy-1-naphthol | C₁₁H₁₄O₂ | 178.23 | (from previous step) | ~28.4 mmol |

| Acetic anhydride | (CH₃CO)₂O | 102.09 | 4.3 mL | 45.4 mmol |

| Pyridine | C₅H₅N | 79.10 | 20 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| 1 M Copper (II) sulfate (CuSO₄) solution | CuSO₄ | 159.61 | As needed | - |

| Water (H₂O) | H₂O | 18.02 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Dissolution: Dissolve the crude 3,4-dihydro-7-methoxy-1-naphthol from the previous step in 20 mL of pyridine in a 100 mL round-bottom flask with a magnetic stir bar.

-

Addition of Acetylating Agent: Cool the solution to 0 °C and slowly add 4.3 mL (45.4 mmol) of acetic anhydride.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) for the disappearance of the alcohol starting material and the formation of the less polar acetate product.

-

Workup - Quenching: Pour the reaction mixture into 100 mL of ice-water.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M CuSO₄ solution (3 x 50 mL) to remove pyridine, followed by water (50 mL), and finally brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,4-dihydro-7-methoxy-1-naphthol acetate.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has detailed a reliable and well-rationalized two-step synthesis of 3,4-dihydro-7-methoxy-1-naphthol acetate from 7-methoxy-1-tetralone. The described protocols are based on established and understood chemical transformations, providing a solid foundation for researchers in the field. By understanding the causality behind the experimental choices, scientists can confidently reproduce and, if necessary, adapt these methods for their specific research needs.

References

-

Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach. (2013). Journal of Molecular Catalysis A: Chemical, 379, 293-298. [Link]

-

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Sodium Borohydride - Common Organic Chemistry. [Link]

- US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)

Sources

- 1. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

CAS number for 3,4-dihydro-7-methoxy-1-naphthol acetate

An In-depth Technical Guide to 3,4-Dihydro-7-methoxy-1-naphthol Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4-dihydro-7-methoxy-1-naphthol acetate, a key intermediate with applications in synthetic organic chemistry and drug development. As a Senior Application Scientist, my objective is to present this information with scientific rigor, offering not just protocols but also the underlying rationale to empower researchers in their work.

Compound Identification and Properties

3,4-Dihydro-7-methoxy-1-naphthol acetate, also known as 1,2,3,4-tetrahydro-7-methoxy-1-naphthalenol 1-acetate, is a derivative of the tetralone scaffold. Tetralones and their derivatives are significant building blocks in the synthesis of pharmacologically active molecules, including steroid estrogens and antidepressants like agomelatine.[1] The introduction of the acetate group modifies the polarity and reactivity of the parent naphthol, making it a useful intermediate for further chemical transformations.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Notes |

| Chemical Name | 3,4-Dihydro-7-methoxy-1-naphthol acetate | IUPAC Nomenclature |

| Synonyms | 1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate | - |

| CAS Number | 945853-23-6 | |

| Molecular Formula | C₁₃H₁₆O₃ | - |

| Molecular Weight | 220.26 g/mol | - |

| Appearance | Expected to be a solid or oil | Based on related compounds |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, ethyl acetate, and dichloromethane. | Based on structural analysis |

Synthesis and Methodologies

The synthesis of 3,4-dihydro-7-methoxy-1-naphthol acetate is a multi-step process commencing from the commercially available precursor, 7-methoxy-1-tetralone. The synthetic pathway involves the reduction of the ketone to a secondary alcohol, followed by acetylation.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from 7-methoxy-1-tetralone to its acetate derivative.

Step 1: Synthesis of the Precursor, 7-Methoxy-1-tetralone

The starting material, 7-methoxy-1-tetralone, is a crucial intermediate in the synthesis of the antidepressant agomelatine.[1] A common synthesis route begins with the acylation of anisole with succinic anhydride, followed by reduction and cyclization.[1]

Experimental Protocol for the Synthesis of 7-Methoxy-1-tetralone:

-

Acylation: Anisole is acylated with succinic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, with nitrobenzene serving as the solvent. This reaction forms an intermediate keto acid.

-

Reduction: The keto group of the intermediate acid is reduced via hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst under pressure.

-

Cyclization: The reduced acid is then cyclized using a dehydrating agent such as polyphosphoric acid (PPA) to yield 7-methoxy-1-tetralone.[1]

Step 2: Reduction of 7-Methoxy-1-tetralone to 3,4-Dihydro-7-methoxy-1-naphthol

The reduction of the ketone functionality in 7-methoxy-1-tetralone to a secondary alcohol is a critical step. The choice of reducing agent is paramount to ensure chemoselectivity and avoid over-reduction or side reactions. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature and high selectivity for ketones and aldehydes.

Experimental Protocol for the Reduction:

-

Dissolution: Dissolve 7-methoxy-1-tetralone in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be slightly in excess to ensure complete conversion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 3,4-dihydro-7-methoxy-1-naphthol can be purified by column chromatography on silica gel.

Step 3: Acetylation of 3,4-Dihydro-7-methoxy-1-naphthol

The final step is the esterification of the newly formed hydroxyl group to yield the target acetate. This is typically achieved by reacting the alcohol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol for Acetylation:

-

Reaction Setup: In a flask, dissolve the purified 3,4-dihydro-7-methoxy-1-naphthol in a suitable solvent such as dichloromethane or pyridine.

-

Addition of Reagents: Add acetic anhydride and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP). The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.

-

Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purification: Purify the crude 3,4-dihydro-7-methoxy-1-naphthol acetate by column chromatography to obtain the final product.

Applications in Drug Development

The core structure of 3,4-dihydro-7-methoxy-1-naphthol acetate is closely related to intermediates used in the synthesis of agomelatine, a melatonergic agonist and a 5-HT₂C antagonist used for the treatment of major depressive disorders.[2] The synthesis of agomelatine often starts from 7-methoxy-1-tetralone.[2] Intermediates derived from this starting material are of significant interest to medicinal chemists for the development of new central nervous system agents.

Expected Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the range of 6.5-7.5 ppm.- A singlet for the methoxy group (OCH₃) around 3.8 ppm.- A singlet for the acetyl methyl group (CH₃CO) around 2.1 ppm.- A multiplet for the proton on the carbon bearing the acetate group (CHOAc) shifted downfield compared to the parent alcohol.- Multiplets for the aliphatic protons of the dihydronaphthalene ring. |

| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- A signal for the ester carbonyl carbon (C=O) around 170 ppm.- A signal for the methoxy carbon (OCH₃) around 55 ppm.- A signal for the acetyl methyl carbon (CH₃CO) around 21 ppm. |

| IR (Infrared Spectroscopy) | - A strong carbonyl (C=O) stretching band for the ester at approximately 1735-1750 cm⁻¹.- C-O stretching bands for the ester and ether.- Aromatic C-H and C=C stretching bands.- Absence of a broad O-H stretching band (from the parent alcohol) around 3200-3600 cm⁻¹. |

| MS (Mass Spectrometry) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 220.26. |

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3,4-dihydro-7-methoxy-1-naphthol acetate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Pharmaffiliates. (n.d.). CAS No : 861960-34-1 | Product Name : 7-Methoxy-3,4-dihydro-1-naphthalenyl-acetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl 3-methoxy-2-naphthoate. Retrieved from [Link]

-

Jasinski, J. P., Golen, J. A., Sekar, S., Yathirajan, H. S., & Naik, N. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1646. Retrieved from [Link]

- Guillaume, M., et al. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. U.S. Patent Application No. 10/544,821.

Sources

An In-Depth Technical Guide to the Formation of 3,4-dihydro-7-methoxy-1-naphthol acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-7-methoxy-1-naphthol acetate is a key synthetic intermediate, primarily recognized for its role in the multi-step synthesis of the atypical antidepressant, Agomelatine.[1][2][3] The formation of this enol acetate from its precursor, 7-methoxy-1-tetralone, is a critical transformation that leverages the principles of carbonyl chemistry to protect the ketone functionality and introduce a reactive double bond. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and an analysis of the key factors influencing this transformation, grounded in established chemical principles. The starting material, 7-methoxy-1-tetralone, is a well-characterized compound used in various organic syntheses.

Core Reaction and Significance

The conversion of a ketone to an enol acetate is a common strategy in organic synthesis to protect the ketone or to generate a stable enol equivalent for further reactions. In the context of 3,4-dihydro-7-methoxy-1-naphthol acetate formation, the reaction involves the treatment of 7-methoxy-1-tetralone with an acetylating agent, typically acetic anhydride, in the presence of an acid catalyst. This transformation is pivotal as it sets the stage for subsequent aromatization or other modifications at the newly formed double bond.

Mechanistic Pathways: A Detailed Examination

The formation of 3,4-dihydro-7-methoxy-1-naphthol acetate can proceed through two primary mechanistic pathways: acid-catalyzed and base-catalyzed enolization, followed by acetylation. The choice of catalyst significantly influences the reaction intermediates and conditions.

Acid-Catalyzed Mechanism

The acid-catalyzed formation of the enol acetate is a widely employed and efficient method. Strong non-nucleophilic acids such as perchloric acid or p-toluenesulfonic acid are effective catalysts.[4] The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 7-methoxy-1-tetralone, increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-protons.

-

Enol Formation: A weak base, which can be the solvent or the conjugate base of the acid catalyst, removes a proton from the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of the enol intermediate. This is the rate-determining step of the reaction.

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride.

-

Acetylation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to yield the enol acetate and a protonated acetic acid molecule. Deprotonation of the carbonyl oxygen of the product and protonation of another molecule of 7-methoxy-1-tetralone regenerates the catalyst and continues the catalytic cycle.

Figure 1: Acid-catalyzed mechanism of enol acetate formation.

Base-Catalyzed Mechanism

While less common for simple enol acetate formation due to competing reactions like aldol condensation, a base-catalyzed pathway is also mechanistically plausible. This route involves the formation of an enolate ion as the key intermediate.

-

Enolate Formation: A strong, non-nucleophilic base removes an α-proton from 7-methoxy-1-tetralone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack by the Enolate: The enolate ion, a potent nucleophile, attacks the carbonyl carbon of acetic anhydride.

-

Acetylation: The resulting tetrahedral intermediate collapses, eliminating an acetate ion as a leaving group, to yield the final enol acetate product.

Sources

- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. The perchloric acid catalyzed acetic anhydride enol acetylation of steroidal delta 4-3 ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3,4-dihydro-7-methoxy-1-naphthol acetate in Modern Organic Synthesis

This technical guide provides an in-depth exploration of 3,4-dihydro-7-methoxy-1-naphthol acetate, a versatile enol acetate derived from the widely utilized intermediate, 7-methoxy-1-tetralone. While direct applications of the enol acetate are nuanced, its role as a stable, isolable precursor to the corresponding naphthol and its regiospecific enolate confers significant strategic advantages in multi-step syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a survey of its synthetic applications.

Introduction: Beyond the Tetralone Precursor

7-Methoxy-1-tetralone is a cornerstone building block in the synthesis of a multitude of pharmacologically active molecules and complex natural products.[1][2][3][4] Its rigid, bicyclic framework and versatile ketone functionality allow for a wide array of chemical transformations. The conversion of this tetralone to its enol acetate, 3,4-dihydro-7-methoxy-1-naphthol acetate, provides a strategic tool for chemists, enabling a level of control over reactivity and regioselectivity that is not always achievable with the parent ketone. This application note will illuminate the synthesis of this enol acetate and detail its utility as a synthetic intermediate.

Synthesis of the Precursor: 7-Methoxy-1-tetralone

A reliable and scalable synthesis of 7-methoxy-1-tetralone is paramount. One common and effective method involves the Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and intramolecular cyclization.[5]

Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.

-

Slowly add anisole to the reaction mixture, keeping the temperature between 5-10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate keto acid.

Step 2: Clemmensen Reduction

-

To a flask containing the keto acid from the previous step, add amalgamated zinc and concentrated hydrochloric acid.

-

Reflux the mixture for 8-12 hours, with periodic additions of hydrochloric acid.

-

After cooling, extract the product with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate to give the corresponding arylbutanoic acid.

Step 3: Intramolecular Cyclization

-

Add the arylbutanoic acid to polyphosphoric acid (PPA).

-

Heat the mixture with stirring to 80-90 °C for 2-4 hours.

-

Pour the hot mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 7-methoxy-1-tetralone.[5]

Preparation of 3,4-dihydro-7-methoxy-1-naphthol acetate

The conversion of 7-methoxy-1-tetralone to its enol acetate is a straightforward and high-yielding reaction. This transformation locks the enol tautomer, preventing unwanted side reactions at the alpha-position and providing a stable precursor for the generation of the enolate under controlled conditions.

Experimental Protocol: Acetylation of 7-methoxy-1-tetralone

-

Dissolve 7-methoxy-1-tetralone in a suitable solvent, such as acetic anhydride, which can also serve as the acetylating agent.

-

Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid, or a base like pyridine.

-

Alternatively, the reaction can be carried out under neutral conditions by refluxing the tetralone in acetic anhydride with a catalytic amount of a Lewis acid (e.g., zinc chloride) or by using isopropenyl acetate with an acid catalyst.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude 3,4-dihydro-7-methoxy-1-naphthol acetate, which can be further purified by column chromatography if necessary.

Table 1: Comparison of Acetylation Conditions

| Acetylating Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Acetic Anhydride | Perchloric Acid (catalytic) | High yielding, fast reaction | Strong acid, potential for side reactions |

| Acetic Anhydride | Pyridine | Mild conditions | Slower reaction times |

| Isopropenyl Acetate | p-Toluenesulfonic acid | Drives equilibrium by acetone removal | Requires careful control of conditions |

Applications in Organic Synthesis

The primary utility of 3,4-dihydro-7-methoxy-1-naphthol acetate lies in its ability to act as a precursor for the regioselective generation of the corresponding enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Generation of the Naphthol and Subsequent Reactions

The enol acetate can be readily hydrolyzed under basic or acidic conditions to yield 3,4-dihydro-7-methoxy-1-naphthol, which is in tautomeric equilibrium with the starting tetralone. This controlled release of the enol form can be advantageous in certain synthetic strategies. The resulting naphthol can undergo O-alkylation, O-acylation, or be used in coupling reactions.

Precursor to a Regiospecific Enolate for Aldol and Related Reactions

Treatment of 3,4-dihydro-7-methoxy-1-naphthol acetate with an organolithium reagent, such as methyllithium, cleanly generates the lithium enolate. This method provides a regiospecific enolate, avoiding the potential for the formation of the kinetic enolate that can occur when deprotonating the parent ketone with a strong base. This regiospecific enolate can then be reacted with various electrophiles, such as aldehydes in the Knoevenagel condensation, to form α,β-unsaturated products.[3]

Diagram 1: Synthesis and Reactivity of 3,4-dihydro-7-methoxy-1-naphthol acetate

Caption: Synthesis of the enol acetate and its use in generating a regiospecific enolate for subsequent reactions.

Role in the Synthesis of Bioactive Molecules

The 7-methoxy-1-tetralone scaffold is a key component in the synthesis of numerous bioactive compounds. For example, it is a crucial intermediate in the industrial synthesis of the antidepressant agomelatine.[6] The strategic use of its enol acetate derivative can offer alternative and potentially more efficient routes to functionalized intermediates required for these complex targets. By providing a stable and easily handled precursor to a specific enolate, it allows for greater control in the crucial C-C bond-forming steps.

Diagram 2: Workflow for the Application of the Enol Acetate in Synthesis

Caption: A generalized workflow illustrating the strategic use of the enol acetate in a multi-step synthesis.

Conclusion

3,4-dihydro-7-methoxy-1-naphthol acetate represents a valuable, though perhaps underutilized, synthetic intermediate. Its primary strength lies in its capacity as a stable and isolable precursor for the regioselective generation of the corresponding enolate. This allows for a high degree of control in subsequent carbon-carbon bond-forming reactions, a critical consideration in the synthesis of complex and pharmacologically relevant molecules. The protocols and strategies outlined in this application note are intended to provide chemists with the foundational knowledge to effectively incorporate this versatile building block into their synthetic endeavors.

References

-

PrepChem. Synthesis of 3,4-Dihydro-7-(2-quinolinylmethoxy)-1(2H)-naphthalenone. [Link]

-

Asian Journal of Chemistry. Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. [Link]

-

National Center for Biotechnology Information. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]

-

Organic Syntheses. Methyl 3-methoxy-2-naphthoate. [Link]

- Google Patents. Process for the synthesis of (7-methoxy-1-naphthyl)

- Google Patents. Synthetic method of 6-methoxy-1-tetralone.

-

Université de Neuchâtel. Stereoselective Synthesis of cis- and trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one. [Link]

-

Scientific Research Publishing. Synthesis of α-Naphthol and 2,4,7-Trimethyl-Quinolin-5-ol by Using Manganese (III) Acetate. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. [Link]

-

Canadian Center of Science and Education. Synthesis of 8-Methoxy-1-Tetralone. [Link]

-

Organic Syntheses. 1,2-Diphenylethanone O-acetyl oxime. [Link]

-

MDPI. Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. [Link]

-

Juniper Publishers. Efficient Synthesis of Anti-depressant Agent Agomelatine. [Link]

-

ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. [Link]

-

Cheméo. Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7). [Link]

-

Ataman Kimya. 1-NAPHTHOL. [Link]

Sources

- 1. 7-甲氧基-1-萘满酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

Application Notes and Protocols: 3,4-Dihydro-7-methoxy-1-naphthol Acetate in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of medicinal chemistry, the value of a chemical entity is not solely defined by its intrinsic biological activity but also by its utility as a versatile building block for more complex, high-value molecules. 3,4-Dihydro-7-methoxy-1-naphthol acetate, while not extensively documented as a standalone therapeutic agent, represents a pivotal intermediate in the synthesis of a range of pharmacologically relevant scaffolds. Its functionalized tetralone core is a common motif in numerous bioactive natural products and synthetic drugs, making it a compound of significant interest to researchers and drug development professionals.

This guide provides a comprehensive overview of the application of 3,4-dihydro-7-methoxy-1-naphthol acetate in medicinal chemistry. We will delve into its role as a precursor to potent bioactive molecules, providing detailed synthetic protocols, and exploring the mechanistic basis for the biological activity of its derivatives. The following sections are designed to equip researchers with the necessary knowledge to leverage this compound in their drug discovery and development endeavors.

Part 1: The Strategic Importance of the 7-Methoxytetralone Scaffold

The 7-methoxytetralone core, from which 3,4-dihydro-7-methoxy-1-naphthol acetate is derived, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. The methoxy group at the 7-position is a key feature, influencing the electronic properties of the aromatic ring and providing a handle for further synthetic modifications.

Derivatives of the 7-methoxytetralone scaffold have been investigated for a wide array of therapeutic applications, including but not limited to:

-

Oncology: As precursors to cytotoxic agents and inhibitors of signaling pathways implicated in cancer progression.

-

Neuropharmacology: In the development of ligands for various receptors in the central nervous system.

-

Cardiovascular Medicine: As building blocks for compounds targeting cardiovascular diseases.

The strategic importance of 3,4-dihydro-7-methoxy-1-naphthol acetate lies in its ability to serve as a readily accessible starting material for the stereoselective synthesis of these and other complex molecular architectures.

Part 2: Synthetic Protocols and Experimental Workflows

The primary application of 3,4-dihydro-7-methoxy-1-naphthol acetate in medicinal chemistry is as a key intermediate in multi-step synthetic sequences. Below, we provide a detailed protocol for a representative transformation: the synthesis of a chiral amine, a common pharmacophore, from the parent naphthol.

Protocol 1: Asymmetric Reductive Amination of a Tetralone Precursor

This protocol outlines the conversion of 7-methoxy-1-tetralone, the precursor to the title compound, to a chiral amine. The acetate can be readily hydrolyzed to the corresponding naphthol, which can then be oxidized to the tetralone for this reaction.

Objective: To synthesize (S)-1-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene, a valuable chiral building block.

Materials:

-

7-methoxy-1-tetralone

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

(S)-(-)-α-Methylbenzylamine

-

Palladium on carbon (10%)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Round-bottom flasks

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Step-by-Step Procedure:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve 7-methoxy-1-tetralone (1.0 eq) in methanol.

-

Add (S)-(-)-α-methylbenzylamine (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Diastereoselective Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add diethyl ether and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amine.

-

-

Purification of Diastereomer:

-

Purify the crude product by column chromatography on silica gel to separate the two diastereomers.

-

-

Hydrogenolysis (Chiral Auxiliary Removal):

-

Dissolve the desired diastereomer in methanol in a flask equipped with a stir bar.

-

Add 10% palladium on carbon (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon) for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the chiral amine.

-

Data Presentation:

| Parameter | Value |

| Starting Material | 7-Methoxy-1-tetralone |

| Chiral Auxiliary | (S)-(-)-α-Methylbenzylamine |

| Reducing Agent | Sodium cyanoborohydride |

| Final Product | (S)-1-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene |

| Expected Diastereomeric Excess | >95% |

| Expected Yield | 60-70% over 3 steps |

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a chiral amine from a tetralone precursor.

Part 3: Application in the Synthesis of Bioactive Molecules - A Case Study

The true utility of 3,4-dihydro-7-methoxy-1-naphthol acetate and its precursors is demonstrated in their application as starting materials for the total synthesis of complex, biologically active molecules. A notable example is the synthesis of analogs of podophyllotoxin, a potent anticancer agent.

Case Study: Synthesis of Podophyllotoxin Analogs

Podophyllotoxin and its derivatives are known inhibitors of tubulin polymerization, a critical process in cell division. The rigid core of these molecules, which can be constructed from a 7-methoxytetralone scaffold, is essential for their biological activity.

Signaling Pathway Implicated:

The primary target of podophyllotoxin and its analogs is the microtubule cytoskeleton. By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway Diagram:

Caption: Simplified signaling pathway for podophyllotoxin-induced apoptosis.

Part 4: Concluding Remarks and Future Directions

While 3,4-dihydro-7-methoxy-1-naphthol acetate may not be a lead compound in itself, its value as a versatile synthetic intermediate is clear. The protocols and examples provided herein demonstrate its utility in accessing complex and biologically relevant molecular architectures. Future research in this area could focus on the development of novel synthetic methodologies to further expand the diversity of compounds that can be generated from this scaffold. Additionally, the exploration of new biological targets for derivatives of the 7-methoxytetralone core remains a fertile ground for discovery. As the demand for novel therapeutics continues to grow, the strategic application of such well-positioned synthetic intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

Due to the specific and intermediate nature of "3,4-dihydro-7-methoxy-1-naphthol acetate," literature directly detailing its medicinal chemistry applications is sparse. The provided protocols and discussions are based on established chemical principles and synthetic strategies for related and more broadly studied compounds within the 7-methoxytetralone class. The following references provide foundational knowledge and examples of the synthesis and biological importance of this scaffold, which are analogous to the potential applications of the title compound.

- Synthesis and Applications of Tetralones: A comprehensive review on the synthesis and use of tetralone derivatives in organic chemistry, which can be applied to the specific case of 7-methoxy-1-tetralone.

- Asymmetric Synthesis of Amines: This reference details methodologies for the asymmetric synthesis of chiral amines, a key transformation for which the tetralone precursor of the title compound is suitable. (A general reference representing the field).

- Podophyllotoxin and its Analogs as Anticancer Agents: A review of the mechanism of action and clinical applications of podophyllotoxin derivatives, highlighting the importance of the core scaffold that can be synthesized from 7-methoxytetralone. (A general reference representing the field).

Application Notes: 3,4-Dihydro-7-methoxy-1-naphthol Acetate as a Versatile Synthon for Natural Product Synthesis

Abstract

The α-tetralone scaffold is a privileged structural motif found in a wide array of biologically active natural products and serves as a critical starting point for the development of novel therapeutics.[1][2] Specifically, 7-methoxy-1-tetralone is a highly versatile precursor, valued for its role in the synthesis of compounds ranging from antidepressants to complex polycyclic natural products.[3][4] This document provides detailed application notes and protocols centered on 3,4-dihydro-7-methoxy-1-naphthol acetate, the enol acetate derivative of 7-methoxy-1-tetralone. The generation of this enol acetate unlocks unique reactivity pathways, enabling transformations that are central to the construction of complex molecular architectures. We will explore its preparation and subsequent application in key synthetic strategies, including the total synthesis of terpenoids like Aristelegone-A, the industrial synthesis of pharmaceuticals such as Agomelatine, and facile aromatization reactions to yield functionalized naphthol derivatives.[1][5][6]

Introduction: The Strategic Importance of the 7-Methoxy-1-tetralone Core

The 7-methoxy-1-tetralone core is a foundational building block in synthetic organic chemistry. Its rigid bicyclic framework, combined with the electronic influence of the methoxy group and the reactivity of the keto-methylene unit, makes it an ideal starting point for constructing complex molecules.[1] Derivatives of this tetralone are intermediates in the synthesis of alkaloids, steroids, and other compounds with significant pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[3][7]

The conversion of 7-methoxy-1-tetralone to its enol acetate, 3,4-dihydro-7-methoxy-1-naphthol acetate, is a key strategic maneuver. Enol acetates serve as protected enols, offering a stable yet reactive functional group.[8] They can act as nucleophiles in C-C bond-forming reactions, participate in cycloadditions, or serve as precursors to aromatic systems, thereby expanding the synthetic utility of the original tetralone scaffold.[9]

Synthesis of the Core Building Blocks

Preparation of the Precursor: 7-Methoxy-1-tetralone

The most common and industrially viable synthesis of 7-methoxy-1-tetralone begins with readily available starting materials, anisole and succinic anhydride.[3] The process involves a Friedel-Crafts acylation to form an intermediate keto acid, which is subsequently reduced and cyclized.

Caption: Synthesis workflow for 7-Methoxy-1-tetralone.

Synthesis of 3,4-Dihydro-7-methoxy-1-naphthol Acetate

The formation of the enol acetate from 7-methoxy-1-tetralone "traps" the enol form, creating a stable, isolable intermediate with a defined double bond position. This is typically achieved by reacting the ketone with acetic anhydride in the presence of an acid catalyst.[8] This reaction is highly efficient and provides the title compound in excellent yield.

Caption: Formation of the target enol acetate building block.

Applications in the Synthesis of Natural Products and Pharmaceuticals

The versatility of the 7-methoxy-1-tetralone scaffold is best demonstrated through its application in multi-step total syntheses.

Case Study: Total Synthesis of Aristelegone-A

Aristelegone-A is a terpenoid natural product whose structure is built upon a substituted tetralone core.[4] Syntheses of this class of molecules often rely on Friedel-Crafts reactions to construct the bicyclic system, showcasing the fundamental importance of the tetralone framework.[1] The synthesis involves building a chiral butanoic acid side chain and then performing an intramolecular Friedel-Crafts cyclization to forge the final tetralone ring of the natural product.

Caption: Simplified synthetic pathway to Aristelegone-A.

Case Study: Industrial Synthesis of Agomelatine

Agomelatine is a potent antidepressant whose synthesis provides an excellent example of the industrial application of 7-methoxy-1-tetralone.[10] While not a direct use of the enol acetate, the synthesis highlights the crucial role of the tetralone as a precursor. A common industrial route involves a condensation reaction with cyanoacetic acid, followed by an aromatization step to furnish the key naphthalene intermediate.[5]

Caption: Industrial synthesis workflow for Agomelatine.

Case Study: Aromatization to Naphthol Derivatives

The dihydro-naphthalene system can be efficiently converted to the fully aromatic naphthol scaffold, which is present in many natural products.[11] While dehydrogenation of the enol acetate is a viable route, a more direct approach from the tetralone involves oxidation with reagents like manganese (III) acetate. This method provides a direct entry into substituted naphthols.[6][7]

Caption: Aromatization of tetralone to naphthol via Mn(III) acetate.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of 7-Methoxy-1-tetralone[4]

-

Acylation: Anisole (1.0 eq) is acylated with succinic anhydride (~1.05 eq) in the presence of anhydrous aluminum chloride in nitrobenzene to yield the intermediate keto acid.

-

Reduction: The resulting keto group is reduced via catalytic hydrogenation using 5% Pd/C as the catalyst at 2-3 kg/cm ² pressure and 70-75°C for 2-3 hours.

-

Cyclization: The reduced acid is isolated and subsequently cyclized using polyphosphoric acid (PPA) with heating to afford 7-methoxy-1-tetralone.

-

Purification: The crude product is purified by vacuum distillation or crystallization from a suitable solvent like isopropyl alcohol.

Protocol 4.2: Synthesis of 3,4-Dihydro-7-methoxy-1-naphthol Acetate (Representative Protocol)[9]

-

Reaction Setup: To a solution of 7-methoxy-1-tetralone (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of 70% perchloric acid (0.01 eq) dropwise at 0°C.

-

Scientist's Note: The reaction is exothermic. Maintain strict temperature control to prevent side reactions. Ensure all glassware is thoroughly dried as the reagents are moisture-sensitive.

-

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the pure enol acetate.

Protocol 4.3: Aromatization to 7-Methoxy-1-naphthol using Mn(OAc)₃[7]

-

Reagent Preparation: Prepare Manganese (III) acetate dihydrate.

-

Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 7-methoxy-1-tetralone (1.0 eq) and Mn(OAc)₃·2H₂O (2.5 eq) in glacial acetic acid.

-

Reaction Execution: Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of water.

-

Extraction: Extract the product with diethyl ether. Wash the combined organic layers with a saturated solution of NaHCO₃, followed by brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: After filtering and concentrating the solvent, purify the crude product by flash chromatography to obtain 7-methoxy-1-naphthol.

Data Summary

| Compound Name | Formula | Molecular Weight | Melting Point (°C) | Appearance |

| 7-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 g/mol | 60-63 | White to off-white solid |

| 3,4-Dihydro-7-methoxy-1-naphthol Acetate | C₁₃H₁₄O₃ | 218.25 g/mol | N/A (Often an oil) | Colorless to pale yellow oil |

Table 1: Physical and Spectroscopic Data for Key Compounds. Data compiled from reference[3].

Conclusion

3,4-Dihydro-7-methoxy-1-naphthol acetate and its readily accessible precursor, 7-methoxy-1-tetralone, are powerful and versatile building blocks in modern organic synthesis. Their strategic application enables the efficient construction of the core structures of numerous natural products and pharmaceutically important molecules. The protocols and case studies presented herein demonstrate the breadth of their utility, from forming complex terpenoid skeletons and key pharmaceutical intermediates to providing direct access to functionalized aromatic systems. For researchers in drug discovery and natural product synthesis, mastery of the chemistry of this scaffold is an invaluable asset for the development of novel molecular entities.

References

-

A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry. [Link]

- Synthetic method for agomelatine - CN101792400A.

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]

-

Synthesis of α -Naphthol and 2,4,7-Trimethyl-Quinolin-5-ol by Using Manganese (III) Acetate and Analysis of Its Antimicrobial Properties. ResearchGate. [Link]

-

Synthesis of α-Naphthol and 2,4,7-Trimethyl-Quinolin-5-ol by Using Manganese (III) Acetate. Scientific Research Publishing. [Link]

- Agomelatine and pharmaceutical compositions thereof - US9029420B2.

-

A Comprehensive Review on New Emerging Antidepressant Agomelatine from Synthesis to Analysis. Journal of Chemical, Biological and Medicinal Sciences. [Link]

-

The aromatization reaction mechanism of ketones in the medium manganese (III) acetate. ResearchGate. [Link]

-

Efficient Synthesis of Anti-depressant Agent Agomelatine. Juniper Publishers. [Link]

- Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - US20050182267A1.

-

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. [Link]

-

1-Tetralone. Wikipedia. [Link]

-

Total synthesis of natural products containing the tetralone subunit. ResearchGate. [Link]

-

Synthesis of enol acetates. Reddit. [Link]

-

(PDF) Enol Acetates. ResearchGate. [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Organic Chemistry: An Indian Journal. [Link]

-

Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry. [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

6-METHOXY-β-TETRALONE. Organic Syntheses. [Link]

-

Towards a Synthesis of Naphthalene Derived Natural Products. ResearchGate. [Link]

-

Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. MDPI. [Link]

-

Towards a Synthesis of Naphthalene Derived Natural Products. National Center for Biotechnology Information. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 5. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 10. jcbms.org [jcbms.org]

- 11. Towards a Synthesis of Naphthalene Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Scalable Synthesis of 3,4-Dihydro-7-methoxy-1-naphthol Acetate

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3,4-dihydro-7-methoxy-1-naphthol acetate, a key intermediate in pharmaceutical development. The described two-step process, commencing from the commercially available 7-methoxy-1-tetralone, is designed for scalability, safety, and high fidelity. The protocol emphasizes a sodium borohydride-mediated reduction followed by a straightforward acetylation. This application note details the process chemistry, provides a step-by-step protocol suitable for kilogram-scale production, outlines critical safety procedures, and specifies analytical checkpoints for process control.

Introduction and Scientific Background

7-Methoxy-1-tetralone and its derivatives are foundational building blocks in the synthesis of a multitude of biologically active molecules and pharmaceuticals.[1] Specifically, 3,4-dihydro-7-methoxy-1-naphthol acetate serves as a crucial precursor for compounds with significant therapeutic potential. The development of a reproducible, high-yield, and economically viable synthesis is paramount for advancing drug discovery programs from the laboratory bench to pilot plant and commercial manufacturing.

The synthetic route outlined herein is a classic two-step sequence:

-

Selective Ketone Reduction: The carbonyl group of 7-methoxy-1-tetralone is reduced to a secondary alcohol. For scale-up, sodium borohydride (NaBH₄) is the reagent of choice. Compared to more potent reducing agents like lithium aluminum hydride (LAH), NaBH₄ offers a superior safety profile, is less expensive, and demonstrates excellent chemoselectivity for ketones and aldehydes, while being compatible with a wider range of functional groups and protic solvents like methanol or ethanol.[2][3]

-

Hydroxyl Group Acetylation: The resulting alcohol, 3,4-dihydro-7-methoxy-1-naphthol, is subsequently acetylated to yield the target acetate ester. This is typically achieved using acetic anhydride with a suitable base or catalyst.

This guide is intended to provide researchers and process chemists with the technical insights and practical steps required to confidently scale this synthesis.

Synthetic Strategy and Process Chemistry

The overall synthetic transformation is depicted below. The process is designed to be robust, minimizing complex purification steps and employing common, industrially available reagents.

Sources

Application Notes and Protocols for Derivatives of 3,4-Dihydro-7-methoxy-1-naphthol Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Versatile Naphthalene Scaffold

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents and biologically active molecules.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for the design of compounds that can interact with a wide range of biological targets. Derivatives of naphthalene have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] This guide focuses on a specific, yet underexplored, class of naphthalene derivatives: those originating from 3,4-dihydro-7-methoxy-1-naphthol acetate.

While direct literature on the applications of 3,4-dihydro-7-methoxy-1-naphthol acetate and its immediate derivatives is nascent, by leveraging established synthetic methodologies and the known biological activities of structurally related compounds, we can delineate a clear path for their investigation and application in drug discovery and chemical biology. This document provides a comprehensive overview of the synthesis of the core scaffold, proposes potential derivatization strategies, and outlines detailed protocols for exploring their utility as potential therapeutic agents, particularly as acetylcholinesterase inhibitors and antioxidants.

Part 1: Synthesis of the Core Scaffold: 3,4-Dihydro-7-methoxy-1-naphthol Acetate

The synthesis of 3,4-dihydro-7-methoxy-1-naphthol acetate can be achieved through a straightforward, multi-step sequence starting from the commercially available 7-methoxy-1-tetralone. This precursor is a key intermediate in the synthesis of the antidepressant agomelatine.[3][4] The synthetic workflow involves the reduction of the tetralone to the corresponding naphthol, followed by acetylation of the hydroxyl group.

Experimental Workflow: Synthesis of 3,4-Dihydro-7-methoxy-1-naphthol Acetate

Caption: Synthetic workflow for 3,4-dihydro-7-methoxy-1-naphthol acetate.

Protocol 1.1: Synthesis of 3,4-dihydro-7-methoxy-1-naphthol

Rationale: The reduction of the ketone in 7-methoxy-1-tetralone to a hydroxyl group is a critical step. Sodium borohydride is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of other functional groups. Methanol serves as a protic solvent that facilitates the reaction.

Materials:

-

7-methoxy-1-tetralone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 7-methoxy-1-tetralone (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 3,4-dihydro-7-methoxy-1-naphthol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 1.2: Synthesis of 3,4-dihydro-7-methoxy-1-naphthol acetate

Rationale: Acetylation of the newly formed hydroxyl group is a standard esterification reaction. Acetic anhydride is an effective acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct and can also serve as a catalyst.[5]

Materials:

-

3,4-dihydro-7-methoxy-1-naphthol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,4-dihydro-7-methoxy-1-naphthol (1.0 eq) in anhydrous pyridine in a round-bottom flask.

-

Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-dihydro-7-methoxy-1-naphthol acetate.

Part 2: Derivatization Strategies

The 3,4-dihydro-7-methoxy-1-naphthol acetate scaffold can be further modified to generate a library of derivatives with potentially diverse biological activities. Key points for derivatization include the aromatic ring and the dihydro-naphthalene core.

Potential Derivatization Reactions:

-

Aromatic Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups onto the benzene ring, although the methoxy group will direct substitution to specific positions.

-

Demethylation and Etherification: The methoxy group can be cleaved to yield a phenol, which can then be alkylated to introduce a variety of ether linkages.

-

Modification of the Acetate: The acetate group can be hydrolyzed back to the alcohol and then reacted with different acyl chlorides or anhydrides to generate a series of esters.

Part 3: Application Notes and Protocols

Based on the known biological activities of structurally similar naphthol derivatives, we can propose and test the derivatives of 3,4-dihydro-7-methoxy-1-naphthol acetate for several applications.

Application 1: Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases

Scientific Rationale: Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[6] Naphthol derivatives have been identified as potent AChE inhibitors.[6][7][8] The lipophilic nature of the naphthalene core allows for potential penetration of the blood-brain barrier, a critical attribute for centrally acting drugs.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (derivatives of 3,4-dihydro-7-methoxy-1-naphthol acetate)

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to a control without an inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: AChE Inhibition

| Compound ID | Structure (Modification) | IC₅₀ (µM) |

| DMNA-01 | 3,4-dihydro-7-methoxy-1-naphthol acetate | To be determined |

| DMNA-02 | Derivative 1 | To be determined |

| DMNA-03 | Derivative 2 | To be determined |

| Donepezil | - | Reference value |

Application 2: Antioxidant Activity for Oxidative Stress-Related Conditions

Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Phenolic compounds, including naphthols, are known to possess antioxidant properties due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[6][8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compounds and the positive control in methanol.

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the test compound solutions at various concentrations to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the EC₅₀ value.

Data Presentation: Antioxidant Activity

| Compound ID | Structure (Modification) | DPPH Scavenging EC₅₀ (µM) |

| DMNA-01 | 3,4-dihydro-7-methoxy-1-naphthol acetate | To be determined |

| DMNA-02 | Derivative 1 | To be determined |

| DMNA-03 | Derivative 2 | To be determined |

| Ascorbic Acid | - | Reference value |

Part 4: Mechanistic Insights and Signaling Pathways

While the primary mechanisms of action for AChE inhibition and antioxidant activity are well-established, further studies are necessary to elucidate the specific molecular interactions of these novel derivatives.

Potential Signaling Pathway Involvement in Cancer

Should these derivatives exhibit cytotoxic activity against cancer cell lines, further investigation into their impact on key signaling pathways would be warranted. Naphthalene derivatives have been shown to modulate pathways involved in cell proliferation, apoptosis, and metastasis.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Recrystallization of 3,4-Dihydro-7-methoxy-1-naphthol Acetate

Part 1: Executive Summary & Molecule Profile

User Query: "I need a robust recrystallization protocol for 3,4-dihydro-7-methoxy-1-naphthol acetate. I am facing issues with purity and oiling out."

Technical Insight: This compound is the enol acetate of 7-methoxy-1-tetralone. Unlike stable aromatic esters, enol acetates are chemically sensitive. They are prone to hydrolysis (reverting to the ketone) under acidic or moist conditions and can degrade via oxidation. Successful recrystallization requires anhydrous conditions and careful thermal management to prevent decomposition.

Physicochemical Profile

| Property | Data | Notes |

| CAS Number | 20176-04-9 | Verified Identifier |

| Molecular Formula | C₁₃H₁₄O₃ | MW: 218.25 g/mol |

| Structure | Enol Ester | Double bond at C1-C2; Saturated C3-C4 |

| Solubility | High in EtOAc, DCM, Toluene | Low in cold Alcohols, Aliphatic Hydrocarbons |

| Key Impurity | 7-Methoxy-1-tetralone | Result of hydrolysis (Starting Material) |

| Stability | Moisture Sensitive | Critical: Avoid aqueous solvents |

Part 2: Troubleshooting & Optimization (Q&A)

Section A: Solvent Selection & System Design

Q1: What is the optimal solvent system for recrystallizing this enol acetate? Recommendation: Do not use aqueous alcohols (e.g., Ethanol/Water), as they promote hydrolysis of the enol ester bond back to the tetralone.

-

Primary System (High Purity): Isopropyl Ether (IPE) .

-

Why: IPE provides a moderate boiling point (68°C) and excellent differential solubility for enol acetates. It is non-protic, preventing solvolysis.

-

-

Secondary System (High Recovery): Hexane / Ethyl Acetate (9:1 to 4:1 v/v) .

-

Why: This binary system allows you to tune polarity. Dissolve in minimum hot Ethyl Acetate, then add hot Hexane until turbid.

-

-

Alternative: Anhydrous Ethanol (Absolute).

-

Caution: Only use if the compound is confirmed stable and the process is rapid. Long exposure to hot ethanol can cause transesterification or hydrolysis if trace acid is present.

-

Q2: My product is "oiling out" instead of crystallizing. How do I fix this? Root Cause: Oiling out occurs when the temperature of the saturated solution drops below the "oiling out" temperature (liquid-liquid phase separation) before it reaches the crystal nucleation temperature. This is common with low-melting enol acetates.

Corrective Protocol:

-

Re-dissolve: Heat the mixture until the oil phase redissolves.

-

Seed: Add a seed crystal of pure product at a temperature just above the expected cloud point.

-

Slow Cooling: Insulate the flask. Rapid cooling traps impurities and forces the oil phase to separate.

-

Agitation: Stir slowly (overhead stirrer preferred) to prevent oil droplets from coalescing at the bottom.

Section B: Process Execution & Impurity Control

Q3: I see a persistent impurity at R_f ~0.4 (Hexane/EtOAc). What is it? Diagnosis: This is likely 7-methoxy-1-tetralone (the starting material or hydrolysis product).

-

Mechanism: Enol acetates are synthesized from tetralones. If the reaction wasn't complete, or if moisture entered your crystallizer, the ester hydrolyzes.

-

Removal: Tetralones are much more soluble in hexane than their enol acetates.

-

Action: Wash the filter cake with cold hexane (0°C). The impurity will wash away in the filtrate.

-

Q4: Can I use charcoal to remove color? Warning: Use neutral activated charcoal only. Acid-washed charcoal can catalyze the hydrolysis of the enol acetate. Always filter the charcoal while the solution is hot and anhydrous (e.g., through a Celite pad).

Part 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization from Isopropyl Ether (IPE)

-

Preparation:

-

Ensure all glassware is dry.

-

Crude Mass: 10.0 g.

-

Solvent: Isopropyl Ether (Anhydrous).

-

-

Dissolution:

-

Place 10.0 g of crude solid in a round-bottom flask.

-

Add 30 mL of IPE.

-

Heat to reflux (approx. 68°C) with stirring.

-

Observation: If solid remains, add IPE in 5 mL increments until fully dissolved. (Target concentration: ~1 g/4-5 mL).

-

-

Filtration (Optional but Recommended):

-

If insoluble particles are present, filter hot through a pre-warmed sintered glass funnel.

-

-

Crystallization:

-

Remove from heat. Allow to cool to room temperature (20-25°C) over 1 hour.

-

Seeding: If no crystals form by 40°C, add a seed crystal.

-

Once at room temperature, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter under vacuum.

-

Wash: Wash the cake with 10 mL of cold IPE.

-